molecular formula C24H36ClNO2 B1360891 6-Chloro-1H-indol-3-yl palmitate CAS No. 209347-96-6

6-Chloro-1H-indol-3-yl palmitate

Cat. No. B1360891
CAS RN: 209347-96-6
M. Wt: 406 g/mol
InChI Key: GYQVOAOTWFXDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Chloro-1H-indol-3-yl palmitate” is a compound with the molecular formula C24H36ClNO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Scientific Research Applications

Bacterial Detection in Clinical Diagnostics

6-Chloro-3-indoxyl palmitate serves as a chromogenic substrate for carboxylesterase enzymes, which are often present in bacterial cells . In clinical diagnostics, this compound is utilized to visualize the presence of bacteria by producing a salmon-colored precipitate upon enzymatic cleavage. This application is particularly valuable in the rapid and specific detection of bacterial infections, aiding in timely treatment decisions.

Environmental Monitoring

Environmental science benefits from the use of 6-Chloro-3-indoxyl palmitate in the detection of bacterial contamination . It’s employed in water and soil testing to ensure safety and compliance with environmental standards. The chromogenic reaction allows for easy observation of bacterial activity, which is crucial for monitoring ecosystems and preventing the spread of harmful pathogens.

Food Safety and Quality Control

In the food industry, 6-Chloro-3-indoxyl palmitate can be used to assess microbial contamination . Its ability to produce a distinct color change upon reaction with bacterial enzymes makes it an effective tool for ensuring the safety and quality of food products. This application is essential for maintaining public health and adhering to food safety regulations.

Pharmaceutical Research

The compound’s role in pharmaceutical research is linked to its chromogenic properties , which facilitate the study of enzyme-substrate interactions . It’s used in the development of diagnostic reagents and the exploration of new therapeutic approaches, particularly in the context of drug metabolism and pharmacokinetics.

Biotechnological Applications

Biotechnology harnesses 6-Chloro-3-indoxyl palmitate for enzyme activity assays . It’s a key reagent in histochemistry and other cellular studies, where it helps in visualizing enzyme localization and activity within tissues. This application is fundamental in understanding biological processes and developing biotechnological solutions.

Industrial Applications

In industrial settings, 6-Chloro-3-indoxyl palmitate is used as a pure chemical reagent for various enzymatic processes . Its high purity and specificity make it suitable for large-scale applications, including the production of biochemicals and the manufacturing of specialty chemicals.

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis, characterization, and biological activity studies of “6-Chloro-1H-indol-3-yl palmitate” and other indole derivatives.

properties

IUPAC Name

(6-chloro-1H-indol-3-yl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(27)28-23-19-26-22-18-20(25)16-17-21(22)23/h16-19,26H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQVOAOTWFXDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CNC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647372
Record name 6-Chloro-1H-indol-3-yl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-indol-3-yl palmitate

CAS RN

209347-96-6
Record name 6-Chloro-1H-indol-3-yl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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